Cas no 1531167-38-0 (4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid)

4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid
- EN300-1727672
- 1531167-38-0
-
- Inchi: 1S/C9H15N3O2/c1-6-5-12(2)11-9(6)7(4-10)3-8(13)14/h5,7H,3-4,10H2,1-2H3,(H,13,14)
- InChI Key: GFTPFFIOVMHMDN-UHFFFAOYSA-N
- SMILES: OC(CC(CN)C1C(C)=CN(C)N=1)=O
Computed Properties
- Exact Mass: 197.116426730g/mol
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.1Ų
- XLogP3: -3
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1727672-1.0g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1727672-0.05g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 0.05g |
$1091.0 | 2023-09-20 | ||
Enamine | EN300-1727672-0.1g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 0.1g |
$1144.0 | 2023-09-20 | ||
Enamine | EN300-1727672-0.25g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 0.25g |
$1196.0 | 2023-09-20 | ||
Enamine | EN300-1727672-5g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 5g |
$3770.0 | 2023-09-20 | ||
Enamine | EN300-1727672-10.0g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1727672-0.5g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 0.5g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1727672-5.0g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1727672-10g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 10g |
$5590.0 | 2023-09-20 | ||
Enamine | EN300-1727672-1g |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid |
1531167-38-0 | 1g |
$1299.0 | 2023-09-20 |
4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid
4-Amino-3-(1,4-Dimethyl-1H-Pyrazol-3-Yl)Butanoic Acid: A Comprehensive Overview
The compound 4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid (CAS No. 1531167-38-0) is a structurally unique organic molecule that has garnered significant attention in the fields of chemistry and pharmacology. This compound belongs to the class of amino acids, with a distinctive pyrazole ring fused to its structure, making it a valuable subject for both academic research and industrial applications. The pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is known for its versatility in chemical reactivity and biological activity. This article delves into the properties, synthesis, and potential applications of this intriguing compound.
Chemical Structure and Properties
4-Amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid features a butanoic acid backbone with an amino group at the fourth position and a substituted pyrazole ring at the third position. The pyrazole ring is further substituted with two methyl groups at positions 1 and 4, which contributes to its stability and reactivity. The molecule's structure allows for multiple functional groups to interact with other compounds, making it a promising candidate for various chemical reactions.
Recent studies have highlighted the importance of such heterocyclic compounds in drug design. The pyrazole moiety is particularly valuable due to its ability to act as a hydrogen bond donor or acceptor, which is crucial for molecular recognition in biological systems. This property has led researchers to explore its potential in developing new pharmaceutical agents targeting various diseases.
Synthesis and Characterization
The synthesis of 4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid involves a multi-step process that combines organic synthesis techniques with advanced purification methods. The key steps include the formation of the pyrazole ring through condensation reactions and subsequent functionalization to introduce the amino and carboxylic acid groups. Modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to fully characterize this compound.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are now focusing on developing environmentally friendly methods that minimize waste and reduce energy consumption. These efforts align with the growing demand for sustainable practices in the chemical industry.
Biological Activity and Applications
One of the most exciting aspects of 4-amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid is its potential biological activity. Preclinical studies have demonstrated that this compound exhibits significant antioxidant properties, which could be beneficial in combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
In addition to its antioxidant activity, this compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines makes it a potential candidate for treating conditions like arthritis and inflammatory bowel disease. Furthermore, recent research has explored its role in modulating cellular signaling pathways involved in cancer progression.
Another area where this compound holds potential is in agricultural applications. Its ability to act as a plant growth regulator has been investigated in recent studies, suggesting its use in enhancing crop yield under stress conditions such as drought or salinity.
Conclusion
4-Amino-3-(1,4-dimethyl-1H-pyrazol-3-yl)butanoic acid (CAS No. 1531167-38-0) is a versatile compound with a rich structural complexity that offers numerous opportunities for scientific exploration. Its unique combination of functional groups and heterocyclic framework makes it an attractive target for researchers across various disciplines.
As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing both medical therapies and industrial processes. The integration of cutting-edge research methodologies with sustainable practices ensures that this molecule will remain at the forefront of scientific innovation for years to come.
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